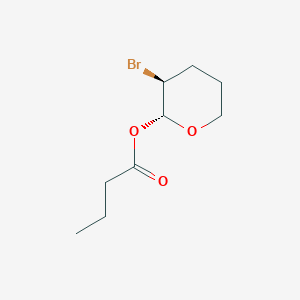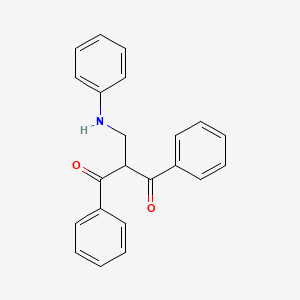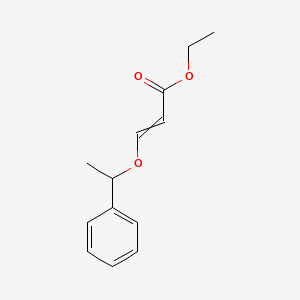
Ethyl 3-(1-phenylethoxy)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(1-phenylethoxy)prop-2-enoate is an organic compound with the molecular formula C13H16O3. It is an ester derivative of propenoic acid and contains a phenylethoxy group. This compound is known for its applications in various fields, including organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3-(1-phenylethoxy)prop-2-enoate can be synthesized through the alkylation of enolate ions. The process involves the reaction of ethyl acetoacetate with an alkyl halide under basic conditions to form the desired ester . Another method involves the condensation of ethyl 3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .
Industrial Production Methods: Industrial production of this compound typically involves the esterification of acrylic acid with ethanol in the presence of an acid catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-(1-phenylethoxy)prop-2-enoate undergoes various chemical reactions, including nucleophilic addition, substitution, and oxidation. It reacts with 1,2-binucleophiles such as hydrazine, phenylhydrazine, and hydroxylamine to form pyrazole and isoxazole derivatives .
Common Reagents and Conditions:
Nucleophilic Addition: Reagents like hydrazine and phenylhydrazine in ethanol at room temperature.
Substitution: Alkyl halides under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products: The major products formed from these reactions include pyrazole and isoxazole derivatives, which are valuable intermediates in organic synthesis .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(1-phenylethoxy)prop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of polymers, resins, and coatings due to its reactivity and stability
Wirkmechanismus
The mechanism of action of ethyl 3-(1-phenylethoxy)prop-2-enoate involves its interaction with nucleophiles and electrophiles. The phenylethoxy group enhances its reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
Ethyl acrylate: An ester of acrylic acid, used in the production of polymers and resins.
2-Ethyl hexyl acrylate: Used in adhesives and coatings.
Uniqueness: Ethyl 3-(1-phenylethoxy)prop-2-enoate is unique due to its phenylethoxy group, which imparts distinct reactivity and stability compared to other acrylate esters. This makes it valuable in specialized applications where specific chemical properties are required.
Eigenschaften
CAS-Nummer |
146176-68-3 |
|---|---|
Molekularformel |
C13H16O3 |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
ethyl 3-(1-phenylethoxy)prop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-3-15-13(14)9-10-16-11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
InChI-Schlüssel |
CXHHIFFZQWATDB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C=COC(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



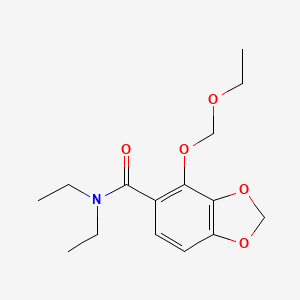
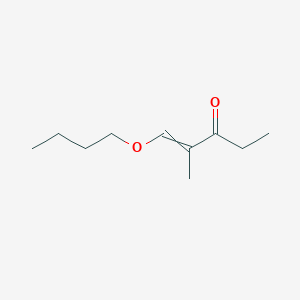
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,3-oxo-2-(phenylmethyl)-,1,1-dimethylethyl ester](/img/structure/B12555492.png)
![5-[(2-Bromophenyl)methylidene]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B12555512.png)

![[(5-Aminopyridin-2-yl)methylideneamino]thiourea](/img/structure/B12555537.png)
![(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone](/img/structure/B12555538.png)
![2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-](/img/structure/B12555543.png)
![1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane](/img/structure/B12555550.png)
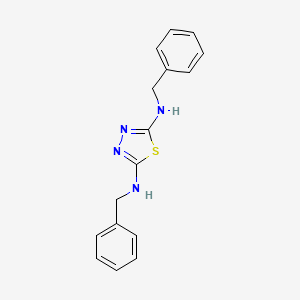
![1-Nitro-4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]benzene](/img/structure/B12555567.png)
